Ethyl 5-oxooxepane-4-carboxylate
Description
Overview of Oxepane (B1206615) Heterocycles in Organic Synthesis and Natural Products
Oxepanes are seven-membered heterocyclic ethers that are key structural motifs in a wide array of biologically active natural products, particularly those of marine origin. rsc.orgrsc.orgnih.gov The construction of the oxepane ring is often a formidable task for synthetic chemists due to unfavorable entropic and enthalpic factors associated with the formation of a seven-membered ring. rsc.orgrsc.org Despite these challenges, a variety of synthetic strategies have been developed to access these structures, including radical cyclizations, Lewis acid-mediated cyclizations, ring-closing metathesis, and ring-expansion reactions. rsc.orgrsc.org The prevalence of the oxepane core in molecules with potent biological activities, ranging from highly toxic to potentially therapeutic, has spurred considerable research into their synthesis and functionalization. rsc.orgnih.gov
Importance of Ketone and Ester Functionalities in Cyclic Compounds
The presence of both a ketone and an ester group, specifically in a β-relationship as found in ethyl 5-oxooxepane-4-carboxylate, imparts a rich and versatile reactivity to the cyclic scaffold. fiveable.me Cyclic β-ketoesters are valuable intermediates in organic synthesis, serving as precursors for a diverse range of more complex molecules, including various heterocyclic systems. fiveable.me
The ketone functional group, characterized by a carbonyl (C=O) group bonded to two carbon atoms, introduces a site of electrophilicity at the carbonyl carbon, making it susceptible to attack by nucleophiles. libretexts.orgquora.com The geometry around the sp2-hybridized carbonyl carbon is trigonal planar. libretexts.org The reactivity of the ketone is influenced by the ring size and any strain it may impart. quora.com
The ester functionality, in this case an ethyl ester, also contains a carbonyl group but is less reactive towards nucleophilic attack than a ketone. pearson.com This is due to the resonance donation of the lone pair of electrons from the adjacent oxygen atom. Esters are responsible for the characteristic odors of many fruits and flowers and are crucial functional groups in numerous synthetic and biological molecules. libretexts.org The presence of both functionalities allows for selective reactions and provides multiple handles for further molecular elaboration.
Research Context and Scope of this compound Studies
This compound is a specific molecule within the broader class of oxepane derivatives. While the oxepane skeleton itself is a subject of significant research interest, detailed studies focusing exclusively on this particular compound are not widely reported in the public domain. Much of the understanding of its chemistry is inferred from the well-established principles of β-ketoester reactivity and the general synthetic methodologies for oxepane rings. rsc.orgrsc.orgfiveable.me The compound is listed in chemical databases such as PubChem, which provides basic information and predicted properties. uni.lu
Historical Perspectives on Related Oxepane Carboxylate Analogues
The synthesis of functionalized oxepanes has been a long-standing area of interest in organic chemistry. Historically, the focus has often been on the total synthesis of complex natural products containing the oxepane motif. nih.gov These synthetic endeavors have driven the development of novel cyclization and ring-expansion strategies. For instance, the synthesis of compounds like ethyl coumarin-3-carboxylate, which also features an ester adjacent to a heterocyclic ring, has a rich history with methods like the Knoevenagel condensation being employed since the early 1900s. acgpubs.org The synthesis of other cyclic ketoesters, such as ethyl 3-oxopyrazolidine-4-carboxylates, has also been explored through reactions of hydrazines with unsaturated diesters. rsc.org These historical efforts in related heterocyclic systems provide a valuable framework for approaching the synthesis of less-documented molecules like this compound.
Interactive Data Tables
Below are tables detailing the properties of this compound and a related compound.
Table 1: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C9H14O4 | uni.lu |
| Monoisotopic Mass | 186.0892 Da | uni.lu |
| Predicted XlogP | 0.4 | uni.lu |
Table 2: Predicted Collision Cross Section (CCS) Data for this compound Adducts
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]+ | 187.09648 | 132.0 |
| [M+Na]+ | 209.07842 | 135.5 |
| [M-H]- | 185.08192 | 136.6 |
| [M+NH4]+ | 204.12302 | 148.9 |
| [M+K]+ | 225.05236 | 141.0 |
| [M+H-H2O]+ | 169.08646 | 127.2 |
| [M+HCOO]- | 231.08740 | 150.9 |
| [M+CH3COO]- | 245.10305 | 182.0 |
| [M+Na-2H]- | 207.06387 | 136.5 |
| [M]+ | 186.08865 | 129.1 |
| [M]- | 186.08975 | 129.1 |
| Data sourced from PubChem and calculated using CCSbase. uni.lu |
Table 3: Properties of a Related Compound: Ethyl 4-chloro-5-oxooxepane-4-carboxylate
| Property | Value | Source |
| Molecular Formula | C9H13ClO4 | nih.gov |
| Molecular Weight | 220.65 g/mol | nih.gov |
| XLogP3 | 0.9 | nih.gov |
| Exact Mass | 220.0502366 Da | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-oxooxepane-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-2-13-9(11)7-3-5-12-6-4-8(7)10/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTRZAHWLSIAJSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCOCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
938181-32-9 | |
| Record name | ethyl 5-oxooxepane-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Ethyl 5 Oxooxepane 4 Carboxylate and Analogues
Strategies for Oxepane (B1206615) Ring Formation and Functionalization
The construction of the oxepane skeleton can be achieved through several strategic approaches, primarily involving ring-closing reactions or ring-expansion methodologies. These methods provide access to the core structure, which can then be further functionalized.
Ring-Closing Reactions to Access the Oxepane Core
Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of a variety of unsaturated cyclic systems, including oxepanes. patsnap.comresearchgate.net This method typically involves the intramolecular reaction of a diene in the presence of a metal catalyst, such as a Grubbs catalyst, to form a cycloalkene and a volatile byproduct like ethylene. patsnap.com The versatility of RCM allows for the synthesis of 5- to 30-membered cyclic alkenes, with the stereoselectivity (E/Z) of the resulting double bond being influenced by the ring strain. researchgate.net Modern ruthenium-based catalysts exhibit high tolerance to a wide range of functional groups, making RCM a highly adaptable method for the synthesis of functionalized oxepenes, which can subsequently be hydrogenated to yield the saturated oxepane ring. researchgate.net
Baeyer-Villiger Oxidation Approaches for Lactone Precursors (e.g., from 4-oxocyclohexanecarboxylic acid and its esters)
The Baeyer-Villiger oxidation is a classic and highly reliable method for the conversion of cyclic ketones into lactones (cyclic esters), representing a direct route to the oxepane core. organic-chemistry.orgwikipedia.org This reaction involves the oxidation of a ketone with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or other peroxides. organic-chemistry.orgwikipedia.org The mechanism proceeds through the formation of a Criegee intermediate, followed by the migratory insertion of an oxygen atom adjacent to the carbonyl group. wikipedia.org
For the synthesis of oxepane-4-carboxylates, a suitable precursor is a 4-oxocyclohexanecarboxylate derivative. The Baeyer-Villiger oxidation of such compounds is a known transformation. rsc.org The regioselectivity of the oxygen insertion is a critical aspect of this reaction and is governed by the migratory aptitude of the adjacent carbon atoms. Generally, the more substituted carbon atom preferentially migrates. organic-chemistry.org In the case of a symmetrically substituted ketone like a 4-oxocyclohexanecarboxylate, the two potential sites of oxygen insertion are chemically equivalent, leading to a single lactone product.
Targeted Synthesis of Ethyl 5-oxooxepane-4-carboxylate
The most direct and established pathway for the synthesis of this compound is through the Baeyer-Villiger oxidation of a readily available starting material.
Established Synthetic Routes and Reaction Pathways
The primary route to this compound involves the Baeyer-Villiger oxidation of ethyl 4-oxocyclohexanecarboxylate. This reaction directly introduces the oxygen atom into the cyclohexanone ring, expanding it to the seven-membered oxepane lactone.
Reaction Scheme:
Starting Material: Ethyl 4-oxocyclohexanecarboxylate
Reagent: A peroxy acid (e.g., m-CPBA, peracetic acid)
Product: this compound
The reaction proceeds by the nucleophilic attack of the peroxy acid on the protonated carbonyl group of the cyclohexanone derivative. This is followed by the migration of one of the alpha-carbons to the adjacent oxygen atom of the peroxy group, leading to the formation of the seven-membered lactone ring and a carboxylic acid byproduct.
Optimization of Reaction Conditions and Yields
The efficiency of the Baeyer-Villiger oxidation can be influenced by several factors, including the choice of oxidant, solvent, and reaction temperature. A variety of peroxy acids can be employed, with their reactivity correlating with the acidity of the corresponding carboxylic acid. wikipedia.org Common choices include m-CPBA and peracetic acid. The reaction is typically carried out in an inert solvent, such as chloroform or dichloromethane, at or below room temperature to control the exothermic nature of the reaction and minimize potential side reactions.
While specific yield data for the synthesis of this compound is not extensively reported in readily available literature, the Baeyer-Villiger oxidation of similar cyclic ketones is generally a high-yielding transformation. For instance, the oxidation of cyclohexanone to ε-caprolactone can proceed with yields of up to 97.5% under optimized conditions. cip.com.cn It is reasonable to expect that the synthesis of this compound from its cyclohexanone precursor would also proceed with good to excellent yields. Optimization studies would likely focus on screening different peroxy acids and adjusting the reaction time and temperature to maximize the conversion and purity of the desired product.
Synthesis of Structurally Related Oxepane Carboxylates and Analogues
The synthetic strategies described above are not limited to the preparation of this compound but can be extended to a range of structurally related analogues. By starting with appropriately substituted cyclohexanone precursors, a variety of functionalized oxepane carboxylates can be accessed.
The following table provides examples of synthesized oxepane derivatives and related cyclic esters, highlighting the versatility of the synthetic methodologies.
| Compound Name | Starting Material | Synthetic Method | Reported Yield |
|---|---|---|---|
| ε-Caprolactone | Cyclohexanone | Baeyer-Villiger Oxidation | Up to 97.5% |
| Methyl hexanolides | Methyl 3- and 4-oxocyclohexanecarboxylates | Baeyer-Villiger Oxidation | Not specified |
| Polyhydroxylated oxepanes | β-hydroxyester | Ring-Closing Metathesis and Dihydroxylation | Good overall yield |
Synthesis of Ethyl 7-oxooxepane-4-carboxylate
Specific synthetic methodologies for ethyl 7-oxooxepane-4-carboxylate are not extensively detailed in the currently available literature. However, the general synthesis of oxepanes, which are seven-membered oxacycles, can be achieved through a range of strategies. These methods include radical cyclizations, Lewis acid-mediated cyclizations, ring-closing metathesis, and ring-expansion strategies. acs.org The construction of the oxepane ring is often challenging due to unfavorable entropic and enthalpic factors associated with the formation of a seven-membered ring. acs.org
One common approach to oxepane synthesis involves the intramolecular cyclization of a linear precursor. For instance, a hydroxyl group can be induced to attack an electrophilic carbon species within the same molecule to form the C-O bond of the oxepane ring. This can be facilitated by the use of a Lewis acid to activate an epoxide for intramolecular attack by a hydroxyl group. researchgate.net While these general methods are established for oxepane synthesis, their specific application to produce ethyl 7-oxooxepane-4-carboxylate would require a custom-designed linear precursor with the appropriate functional groups at positions that would lead to the desired product upon cyclization.
Synthesis of Chloro-Substituted this compound Derivatives
The synthesis of chloro-substituted derivatives, such as ethyl 4-chloro-5-oxooxepane-4-carboxylate, can be approached through the chlorination of a suitable precursor followed by cyclization. A key starting material for such a synthesis is ethyl 4-chloroacetoacetate.
The industrial preparation of ethyl 4-chloroacetoacetate typically involves the chlorination of diketene, followed by esterification with ethanol. chemicalbook.compatsnap.com Alternative laboratory-scale syntheses have also been developed. One such method involves the reaction of ethyl acetate and chloroacetate in the presence of a catalyst. google.com Another approach is the chlorination of the lithium dienolate of ethyl acetoacetate with a chlorinating agent like methyl chlorosulfate. chemicalbook.com
Approaches to Unsaturated Oxepine Carboxylates (e.g., ethyl 5-oxo-2H-oxepine-4-carboxylate)
The synthesis of unsaturated oxepine carboxylates, such as ethyl 5-oxo-2H-oxepine-4-carboxylate, presents a different set of synthetic challenges due to the presence of double bonds within the seven-membered ring. Oxepines are unsaturated seven-membered heterocycles containing one oxygen atom and exist in equilibrium with their corresponding arene oxides. thieme-connect.comnih.gov
General strategies for the synthesis of oxepine rings include:
Electrocyclic reactions: The thermal or photochemical rearrangement of arene oxides can lead to the formation of oxepines. nih.gov
Intramolecular cyclization: Similar to saturated oxepanes, intramolecular reactions can be employed. For instance, a Pd/C and TFA-promoted one-pot reaction of iodoaryl ethers with terminal alkynes can lead to oxepine formation through intermolecular C-C bond formation followed by intramolecular hydroarylation. researchgate.net
Ring-closing metathesis: This powerful technique can be used to form the unsaturated oxepine ring from a diene precursor. For example, the total synthesis of the natural product janoxepin involved the use of a Grubbs second-generation catalyst to form a dihydrooxepin ring. nih.gov
While a specific synthesis for ethyl 5-oxo-2H-oxepine-4-carboxylate is not detailed, the synthesis of related 2-oxo-2H-pyran-5-carboxylates offers a potential analogy. These compounds can be synthesized by the reaction of β-keto ester enolate anions with acetylenic esters. rsc.org A similar strategy, employing a suitable open-chain precursor with the correct arrangement of functional groups, could potentially be adapted for the synthesis of the target oxepine.
Synthesis of Other Oxepane Carboxylic Acid Derivatives (e.g., oxepane-2-carboxylic acid, oxepane-4-carboxylic acid)
The synthesis of simpler oxepane carboxylic acid derivatives, such as oxepane-2-carboxylic acid and oxepane-4-carboxylic acid, provides foundational knowledge for the synthesis of more complex analogues.
Oxepane-2-carboxylic acid is a derivative with the carboxylic acid group adjacent to the ring oxygen. While specific, detailed synthetic procedures are not abundant in the searched literature, general methods for the synthesis of α-alkoxy cyclic ethers could be adapted. One potential route could involve the oxidation of the corresponding alcohol, oxepan-2-ylmethanol, or the hydrolysis of the corresponding nitrile or ester.
Oxepane-4-carboxylic acid has the carboxylic acid group at the 4-position of the oxepane ring. The synthesis of this compound can be envisioned through several routes. One common strategy for creating such carbocyclic and heterocyclic carboxylic acids is the hydrolysis of the corresponding ester or nitrile. Another approach could involve the oxidation of a precursor containing a different functional group at the 4-position, such as an alkyl or hydroxymethyl group. The availability of starting materials and the desired stereochemistry would influence the choice of synthetic route.
Stereoselective Synthesis of Enantiopure Oxepane Carboxylates
The development of stereoselective methods for the synthesis of enantiopure oxepane carboxylates is crucial for their potential use in medicinal chemistry, where specific stereoisomers often exhibit desired biological activity.
One approach to achieving enantioselectivity is through the use of chiral starting materials. For instance, the synthesis of chiral 1,4-oxazepane-5-carboxylic acids has been reported starting from polymer-supported homoserine, a chiral amino acid derivative. bldpharm.com In this multi-step synthesis, the stereocenter from the starting material is carried through to the final product. The cleavage from the polymer support with trifluoroacetic acid led to the removal of a silyl protecting group and subsequent spontaneous lactonization to form the chiral oxazepane ring. bldpharm.com
Another strategy involves the use of chiral catalysts or reagents to induce stereoselectivity in a key bond-forming step. For example, the enantioselective reduction of β-halo ketones followed by a Williamson ether cyclization has been used to prepare enantioenriched 2-aryl-substituted oxetanes. acs.org A similar strategy could potentially be applied to the synthesis of chiral oxepane carboxylates by using a chiral reducing agent to set the stereochemistry of a hydroxyl group in a linear precursor before intramolecular cyclization.
The synthesis of enantiopure building blocks that can then be elaborated into the desired oxepane structure is another viable approach. For example, the availability of (S)-Oxepane-4-carboxylic acid from commercial suppliers suggests that methods for its enantioselective synthesis have been developed, although the specific details of these industrial processes are often proprietary.
Below is a table summarizing the different synthetic approaches discussed:
| Target Compound/Derivative | Synthetic Strategy | Key Precursors/Reagents |
| Ethyl 7-oxooxepane-4-carboxylate | General Oxepane Synthesis (e.g., Intramolecular Cyclization) | Linear precursor with appropriate functional groups |
| Chloro-Substituted Derivatives | Chlorination followed by Intramolecular Cyclization | Ethyl 4-chloroacetoacetate, Diketene |
| Unsaturated Oxepine Carboxylates | Electrocyclic Rearrangement, Intramolecular Cyclization, Ring-Closing Metathesis | Arene oxides, Iodoaryl ethers, Terminal alkynes, Diene precursors |
| Oxepane-2-carboxylic acid | Oxidation or Hydrolysis | Oxepan-2-ylmethanol, Ethyl oxepane-2-carboxylate |
| Oxepane-4-carboxylic acid | Hydrolysis or Oxidation | Ethyl oxepane-4-carboxylate, 4-substituted oxepane precursor |
| Enantiopure Oxepane Carboxylates | Use of Chiral Starting Materials, Chiral Catalysts | Chiral amino acids (e.g., homoserine), Chiral reducing agents |
Chemical Reactivity and Transformation Pathways of Ethyl 5 Oxooxepane 4 Carboxylate
Reactions Involving the Oxepane (B1206615) Ring System
The seven-membered oxepane ring introduces a degree of conformational flexibility and potential ring strain that can influence its reactivity, particularly in reactions that lead to either cleavage or modification of the ring structure.
Ring-Opening Reactions
While specific organocatalyzed ring-opening reactions for ethyl 5-oxooxepane-4-carboxylate are not extensively documented in readily available literature, the principles of ring-opening polymerization of other cyclic esters and related compounds provide a conceptual basis. For instance, the radical ring-opening polymerization of cyclic ketene (B1206846) acetals is a known method for producing polyesters. rsc.org This type of reaction involves the generation of a radical that can induce the cleavage of the cyclic structure and subsequent polymerization.
In the context of this compound, a similar ring-opening could be envisioned under specific catalytic conditions, potentially leading to linear polymer chains with pendant ester and ketone functionalities. The reaction would likely be initiated at the oxygen-adjacent carbon of the oxepane ring.
Ring-Contraction and Ring-Expansion Methodologies
The structural framework of this compound, being a cyclic β-keto ester, lends itself to ring-expansion methodologies. uts.edu.au One common approach for the ring expansion of cyclic ketones involves a reaction with diazomethane (B1218177) or its derivatives. For cyclic β-keto esters, zinc-mediated reactions with iodomethyl trifluoroacetate (B77799) have been shown to effect ring expansion. The proposed mechanism involves the formation of a zinc enolate, followed by cyclopropanation and subsequent cleavage to yield the ring-expanded product.
Conversely, ring-contraction reactions are less common for this type of system but could potentially be achieved through rearrangement reactions, such as the Favorskii rearrangement, if a suitable leaving group were introduced at the α-position to the ketone.
Transformations at the Ketone Moiety
The ketone group in this compound is a primary site for a variety of chemical transformations, including reductions, nucleophilic additions, and substitutions at the adjacent α-carbon.
Reduction Reactions to Hydroxyl Groups
The ketone functionality can be selectively reduced to a secondary alcohol. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this purpose, as it typically reduces ketones and aldehydes without affecting the less reactive ester group. masterorganicchemistry.comncert.nic.in However, in the case of β-keto esters, the proximity of the ester can facilitate its reduction as well, particularly with an excess of the reducing agent or at elevated temperatures, leading to the formation of a diol. researchgate.netresearchgate.net
The general reaction for the selective reduction of the ketone is as follows:
Table 1: Reduction of this compound
| Reactant | Reagent | Product |
|---|
This table represents a predicted reaction based on the general reactivity of β-keto esters.
Nucleophilic Addition Reactions (e.g., Grignard, Wittig)
Grignard Reactions: The addition of Grignard reagents to this compound is complex due to the presence of two electrophilic centers (the ketone and the ester) and an acidic α-proton. The highly basic Grignard reagent can deprotonate the α-carbon, which would quench the reagent and regenerate the starting material upon workup. stackexchange.com If addition does occur, it is generally faster at the more electrophilic ketone. However, Grignard reagents are also known to react with esters, typically adding twice to form a tertiary alcohol after replacing the alkoxy group. masterorganicchemistry.comchemistrysteps.com Therefore, controlling the reaction to achieve selective addition to the ketone can be challenging and may result in a mixture of products.
Wittig Reaction: The Wittig reaction provides a reliable method for converting the ketone into an alkene. libretexts.orglibretexts.org This reaction involves a phosphonium (B103445) ylide and is highly selective for aldehydes and ketones over esters. vanderbilt.edulumenlearning.com This selectivity makes the Wittig reaction a valuable tool for modifying the oxepane ring with an exocyclic double bond while leaving the ethyl carboxylate group intact. The stereochemical outcome (E/Z isomerism) of the newly formed double bond depends on the nature of the ylide used. lumenlearning.com
Table 2: Predicted Wittig Reaction with this compound
| Reactant | Wittig Reagent | Product |
|---|
This table illustrates a predicted outcome based on the known selectivity of the Wittig reaction.
Alpha-Substitution Reactions (e.g., halogenation, alkylation)
The carbon atom situated between the ketone and the ester group (the α-carbon) is activated by both electron-withdrawing groups, making its protons acidic and facilitating substitution reactions.
Halogenation: The α-position of β-keto esters can be readily halogenated. wikipedia.org Electrophilic halogenating agents such as N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) can be used, often in the presence of a catalyst. nih.govacs.org For instance, enantioselective α-chlorination of cyclic β-keto esters has been achieved using phase-transfer catalysis with cinchona alkaloid derivatives. nih.govacs.org
Alkylation: The α-carbon can also be alkylated by treating the β-keto ester with a base to form an enolate, followed by reaction with an alkyl halide. aklectures.com The choice of base and reaction conditions is crucial to control the extent of alkylation. Phase-transfer catalysis has also been successfully applied to the asymmetric α-alkylation of cyclic β-keto esters, allowing for the enantioselective introduction of alkyl groups. rsc.orgrsc.org
Table 3: Representative Alpha-Substitution Reactions
| Reaction Type | Reagents | General Product |
|---|---|---|
| α-Halogenation | N-Chlorosuccinimide (NCS), catalyst | Ethyl 4-chloro-5-oxooxepane-4-carboxylate |
This table outlines general transformations based on established reactivity patterns for β-keto esters.
Reactions of the Ethyl Ester Group
The ethyl ester functional group is a primary site for nucleophilic acyl substitution, allowing for its conversion into a variety of other functional groups.
The ethyl ester of this compound can be readily cleaved or altered through hydrolysis and transesterification, typically under acidic or basic conditions.
Hydrolysis: Under aqueous acidic or basic conditions, the ethyl ester undergoes hydrolysis to yield the corresponding carboxylic acid, 5-oxooxepane-4-carboxylic acid. Basic hydrolysis, or saponification, is typically irreversible due to the deprotonation of the resulting carboxylic acid.
Transesterification: This process involves the conversion of the ethyl ester into a different ester by reaction with another alcohol. The reaction is an equilibrium process that can be driven to completion by using the reactant alcohol as the solvent. masterorganicchemistry.com For example, reacting this compound with methanol (B129727) under acidic or basic catalysis would produce Mthis compound. The general mechanism under basic conditions involves a nucleophilic addition-elimination pathway. masterorganicchemistry.com
Table 1: Representative Hydrolysis and Transesterification Reactions
| Reaction Type | Reactant(s) | General Conditions | Product |
| Hydrolysis (Basic) | This compound, H₂O | Aqueous NaOH or KOH, heat | 5-Oxooxepane-4-carboxylic acid |
| Hydrolysis (Acidic) | This compound, H₂O | Aqueous H₂SO₄ or HCl, heat | 5-Oxooxepane-4-carboxylic acid |
| Transesterification | This compound, Methanol | NaOMe (cat.) or H₂SO₄ (cat.), heat | Mthis compound |
The reaction of this compound with ammonia (B1221849) or primary/secondary amines leads to the formation of the corresponding amides. This aminolysis reaction is a form of nucleophilic acyl substitution. The reactivity of the ester towards amines can be enhanced by increasing the temperature or by using a catalyst. This transformation is a fundamental step in building more complex molecules, including potential biologically active derivatives. The general reactivity of ester groups with nucleophiles like amines is a well-established principle in organic chemistry.
Table 2: General Aminolysis/Amidation Reaction
| Reactant(s) | General Conditions | Product |
| This compound, Ammonia | Heat | 5-Oxooxepane-4-carboxamide |
| This compound, Primary Amine (R-NH₂) | Heat | N-Alkyl-5-oxooxepane-4-carboxamide |
| This compound, Secondary Amine (R₂NH) | Heat | N,N-Dialkyl-5-oxooxepane-4-carboxamide |
While specific studies on the decarboxylation of this compound are not widely documented, the decarboxylation of related oxepane and benzoxepane structures is known. For β-keto esters like this compound, decarboxylation typically occurs via the corresponding carboxylic acid (formed after hydrolysis), which can lose carbon dioxide upon heating.
In related, more complex systems, decarboxylation has been observed as a key transformation. For instance, Krapcho decarboxylation conditions have been applied to benzoxepane intermediates in the synthesis of natural products. rsc.org Another example includes the proposed biosynthetic pathway for Aristoyagonine, which involves a decarboxylation step from a dibenzo[b,f]oxepine precursor. nih.gov These examples suggest that the oxepane core is stable to conditions that promote the removal of a carboxyl group, indicating that this compound could likely be converted to 5-oxepanone through a hydrolysis and decarboxylation sequence.
Multi-Component Reactions Incorporating this compound
Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials. derpharmachemica.com The structure of this compound, which is analogous to a β-keto ester, makes it a prime candidate for use in several classic MCRs.
For example, the Hantzsch dihydropyridine (B1217469) synthesis is a pseudo four-component reaction that classically involves an aldehyde, ammonia, and two equivalents of a β-keto ester to produce a dihydropyridine ring system. nih.gov It is plausible that this compound could serve as the β-keto ester component in a Hantzsch-type reaction, leading to the formation of novel, complex heterocyclic structures fused to or containing the oxepane ring.
Table 3: Potential Application in Hantzsch Dihydropyridine Synthesis
| Reactant 1 | Reactant 2 | Reactant 3 | Potential Product Class |
| This compound (2 eq.) | Aldehyde (R-CHO) | Ammonia (NH₃) | Dihydropyridines with oxepane substituents |
General Derivatization Strategies and Functional Group Interconversions
Beyond the reactions of the ester group, the ketone moiety and the α-carbon offer additional sites for derivatization.
Reduction of the Ketone: The ketone at the C5 position can be selectively reduced using standard reducing agents like sodium borohydride to yield the corresponding secondary alcohol, Ethyl 5-hydroxyoxepane-4-carboxylate. This introduces a new chiral center and a hydroxyl group that can be used for further functionalization, such as etherification or esterification. rsc.org
Halogenation: The carbon alpha to both the ketone and the ester (C4) is activated and can be a site for electrophilic substitution. The existence of compounds like Ethyl 4-chloro-5-oxooxepane-4-carboxylate demonstrates that halogenation at this position is feasible. nih.gov This halogenated derivative can then serve as a substrate for nucleophilic substitution or as a precursor for cross-coupling reactions.
Olefin Formation: The oxepane ring itself can be a scaffold for further reactions. For instance, in related polyhydroxylated oxepane syntheses, olefinic handles are introduced into the ring to allow for further derivatization like dihydroxylation or arylation. rsc.org While the parent compound is saturated, derivatization strategies could potentially create unsaturation within the ring for subsequent transformations.
Advanced Spectroscopic and Structural Elucidation of Ethyl 5 Oxooxepane 4 Carboxylate
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. A full suite of one- and two-dimensional NMR experiments would be required for the unambiguous assignment of all proton and carbon signals and to probe the compound's conformational dynamics in solution.
Although complete experimental spectra for Ethyl 5-oxooxepane-4-carboxylate are not extensively published, its structure allows for a robust prediction of its ¹H and ¹³C NMR spectra. The molecule contains a chiral center at the C4 position, which renders the protons on the adjacent methylenes (C3 and C6) diastereotopic, meaning they are chemically non-equivalent and should appear as distinct signals with coupling between them.
Predicted ¹H NMR Spectrum: The proton spectrum is expected to show distinct signals for the ethyl ester group and the seven-membered oxepane (B1206615) ring. The ethyl group will present as a quartet for the methylene protons (O-CH₂) coupled to the methyl protons (CH₃), which will appear as a triplet. The protons on the oxepane ring will exhibit more complex splitting patterns due to geminal and vicinal couplings.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
|---|---|---|---|
| H4 | 3.5 - 3.8 | Doublet of Doublets (dd) | Alpha to both carbonyl and ester groups, deshielded. |
| H3a / H3b | 2.5 - 2.9 | Multiplets (m) | Diastereotopic protons alpha to the ester group. |
| H2a / H2b | 3.8 - 4.1 | Multiplets (m) | Diastereotopic protons adjacent to the ring oxygen. |
| H6a / H6b | 4.2 - 4.5 | Multiplets (m) | Diastereotopic protons alpha to the ketone and adjacent to the ring oxygen. |
| H7a / H7b | 2.0 - 2.4 | Multiplets (m) | Diastereotopic protons beta to the ketone. |
| -OCH₂CH₃ | 4.1 - 4.3 | Quartet (q) | Methylene protons of the ethyl ester. |
| -OCH₂CH₃ | 1.2 - 1.4 | Triplet (t) | Methyl protons of the ethyl ester. |
Predicted ¹³C NMR Spectrum: The ¹³C NMR spectrum is expected to display nine distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts are influenced by the electronegativity of adjacent atoms (oxygen) and the electron-withdrawing effects of the carbonyl groups.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| C5 (Ketone C=O) | 205 - 215 | Carbonyl carbon of the ketone. |
| Ester C=O | 168 - 172 | Carbonyl carbon of the ethyl ester. |
| C2 | 68 - 75 | Carbon adjacent to the ring oxygen. |
| C7 | 65 - 72 | Carbon adjacent to the ring oxygen and alpha to the ketone. |
| -OC H₂CH₃ | 60 - 63 | Methylene carbon of the ethyl ester. |
| C4 | 50 - 55 | Chiral carbon, alpha to both carbonyls. |
| C3 | 35 - 45 | Carbon alpha to the ester group. |
| C6 | 30 - 40 | Carbon alpha to the ketone. |
| -OCH₂C H₃ | 13 - 15 | Methyl carbon of the ethyl ester. |
To confirm the predicted assignments and establish the precise connectivity, 2D NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the ethyl group's CH₂ and CH₃ protons. Within the ring, COSY would show correlations between H4 and the H3 protons, H3 and H2 protons, H6 and H7 protons, confirming the sequence of atoms in the carbon backbone.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would be used to definitively assign each carbon signal based on the already assigned proton signals from the ¹H and COSY spectra. For example, the proton signal at ~4.2 ppm would correlate with the carbon signal at ~61 ppm, confirming the assignment of the ethyl ester's O-CH₂ group.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing the connectivity of quaternary carbons and functional groups. Key HMBC correlations would include:
The H4 proton to the ester carbonyl carbon and the ketone carbonyl carbon (C5).
The ethyl CH₂ protons to the ester carbonyl carbon.
The H3 and H6 protons to the carbonyl carbons (C5 and ester C=O), further confirming the ring structure.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows correlations between protons that are close in space, providing insights into the molecule's three-dimensional structure and preferred conformation. For the flexible seven-membered oxepane ring, NOESY could help determine the relative orientation of substituents, for example, by observing spatial correlations between H4 and protons across the ring, such as H7 or H2.
The seven-membered oxepane ring is conformationally flexible and can exist in a variety of twist-chair and twist-boat forms. The interconversion between these conformers can often be studied using dynamic NMR (DNMR) spectroscopy, which involves recording NMR spectra at different temperatures.
At low temperatures, the interconversion between conformers may become slow enough on the NMR timescale to allow for the observation of separate signals for each distinct conformation. As the temperature is increased, these signals would broaden, coalesce, and eventually sharpen into a single time-averaged signal. Analysis of the line shapes at different temperatures would allow for the calculation of the activation energy (ΔG‡) for the conformational interchange, providing valuable thermodynamic data about the stability of the different conformers. To date, specific dynamic NMR studies on this compound have not been reported in the literature.
Mass Spectrometry (MS)
Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental formula. While HRMS data is not available in the reviewed literature, low-resolution data from a patent document shows a protonated molecular ion ([M+H]⁺) at m/z 187.1, which is consistent with the expected molecular weight. googleapis.com The theoretical exact masses for the molecule and its common adducts can be calculated from its formula, C₉H₁₄O₄.
Table 3: Calculated Exact Masses for this compound Adducts
| Ion Formula | Adduct | Calculated Exact Mass (m/z) |
|---|---|---|
| C₉H₁₅O₄⁺ | [M+H]⁺ | 187.0965 |
| C₉H₁₄NaO₄⁺ | [M+Na]⁺ | 209.0784 |
| C₉H₁₈NO₄⁺ | [M+NH₄]⁺ | 204.1230 |
| C₉H₁₄KO₄⁺ | [M+K]⁺ | 225.0524 |
An experimental HRMS measurement matching one of these calculated values to within a few parts per million (ppm) would unequivocally confirm the elemental composition of the compound.
Tandem mass spectrometry (MS/MS) involves isolating the molecular ion (e.g., m/z 187.1) and subjecting it to collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. Although experimental MS/MS spectra have not been published, a plausible fragmentation pathway can be proposed based on the known fragmentation of ketones and ethyl esters.
Key expected fragmentation pathways for the [M+H]⁺ ion would likely involve:
Loss of ethanol (46.04 Da): A common fragmentation for ethyl esters, leading to an acylium ion.
Loss of an ethoxy radical (45.04 Da): Cleavage of the C-O bond of the ester.
Ring-opening reactions: Cleavage of the C-C bonds alpha to the ketone (α-cleavage) or the C-O bonds of the ether linkage, leading to a series of smaller fragment ions. For instance, the loss of carbon monoxide (CO, 28.00 Da) is a characteristic fragmentation of cyclic ketones.
Table 4: Predicted Key MS/MS Fragments for [M+H]⁺ of this compound
| Proposed Fragment Ion Formula | Mass Loss from [M+H]⁺ | Description |
|---|---|---|
| C₇H₇O₃⁺ | 46.04 Da | Loss of ethanol (C₂H₅OH) |
| C₉H₁₁O₃⁺ | 28.00 Da | Loss of carbon monoxide (CO) |
| C₅H₇O₂⁺ | 72.06 Da | α-cleavage at the ketone followed by rearrangement |
| C₇H₁₁O₄⁺ | 16.00 Da | Not a primary pathway |
A detailed MS/MS study would be required to confirm these proposed pathways and to provide definitive structural evidence.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups present in a molecule by probing their vibrational modes. For this compound, these methods would provide definitive evidence for its key structural features.
The most prominent features in the IR and Raman spectra of this compound would arise from the carbonyl (C=O) stretching vibrations of the ketone and the ester groups.
Ketone Carbonyl (C=O) Stretch: The seven-membered oxepane ring is relatively flexible, which can influence the exact frequency of the ketone's carbonyl stretch. Generally, for a cyclic ketone of this size, a strong absorption band in the IR spectrum is expected in the range of 1715-1700 cm⁻¹ . In Raman spectroscopy, this vibration would also be present, though its intensity can vary.
Ester Carbonyl (C=O) Stretch: The ester carbonyl stretching vibration is typically found at a higher frequency than that of a ketone due to the electron-withdrawing effect of the adjacent oxygen atom. A strong IR absorption band is anticipated in the region of 1750-1735 cm⁻¹ .
Ester C-O Stretches: The ester group also exhibits characteristic C-O stretching vibrations. Two distinct bands are expected: an asymmetric C-O-C stretch typically appearing between 1250-1150 cm⁻¹ and a symmetric stretch in the 1150-1000 cm⁻¹ region. These bands are usually strong and provide excellent confirmatory evidence for the presence of the ester functional group.
The combination of these distinct vibrational frequencies allows for the unambiguous identification of both the ketone and ester functionalities within the molecule.
Table 1: Predicted Infrared and Raman Vibrational Frequencies for Key Functional Groups in this compound
| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| Ketone | C=O Stretch | 1715-1700 (Strong) | 1715-1700 (Variable Intensity) |
| Ester | C=O Stretch | 1750-1735 (Strong) | 1750-1735 (Variable Intensity) |
| Ester | C-O-C Asymmetric Stretch | 1250-1150 (Strong) | Present |
| Ester | C-O-C Symmetric Stretch | 1150-1000 (Strong) | Present |
| Alkane | C-H Stretch | 2990-2850 (Medium to Strong) | 2990-2850 (Strong) |
Note: This table is predictive and based on characteristic group frequencies. Actual experimental values may vary.
X-ray Crystallography of this compound and its Crystalline Derivatives
The process would involve irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This analysis would reveal:
Conformation of the Oxepane Ring: The seven-membered oxepane ring can adopt several low-energy conformations, such as a boat or chair-like form. X-ray crystallography would unambiguously determine the preferred conformation in the solid state.
Relative Stereochemistry: The molecule contains a stereocenter at the 4-position. For a racemic mixture, the crystal structure would show the presence of both enantiomers in the unit cell.
Intermolecular Interactions: The crystal packing would be revealed, showing any significant intermolecular interactions such as hydrogen bonds or dipole-dipole interactions that stabilize the crystal lattice.
As of now, there are no published crystal structures specifically for this compound in major crystallographic databases.
Chiroptical Spectroscopy (e.g., ECD, ORD) for Enantiopure Forms
This compound is a chiral molecule due to the stereocenter at the carbon atom holding the carboxylate group. Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are essential for studying the stereochemical properties of enantiopure samples of this compound. These techniques measure the differential interaction of left- and right-circularly polarized light with a chiral molecule.
Electronic Circular Dichroism (ECD): An ECD spectrum is a plot of the difference in absorption of left and right circularly polarized light versus wavelength. For this compound, the carbonyl groups of the ketone and the ester are the primary chromophores. The n→π* electronic transition of these carbonyl groups, typically observed in the UV region (around 280-300 nm), would give rise to a Cotton effect in the ECD spectrum. The sign and magnitude of this Cotton effect are highly sensitive to the absolute configuration of the stereocenter.
Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of wavelength. An ORD spectrum would show a plain curve far from the absorption maximum and would exhibit a Cotton effect in the region of the chromophore's absorption.
By comparing experimentally obtained ECD or ORD spectra with those predicted by quantum chemical calculations, the absolute configuration (R or S) of an enantiomerically pure sample of this compound could be determined. Currently, no such experimental studies for this specific molecule have been reported in the literature.
Computational and Theoretical Investigations of Ethyl 5 Oxooxepane 4 Carboxylate
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone for understanding the intrinsic properties of a molecule at the atomic level. rsc.orgrsc.org These methods solve approximations of the Schrödinger equation to provide detailed information about the electronic structure and energy of a molecule. acs.org For a molecule like Ethyl 5-oxooxepane-4-carboxylate, these calculations would offer fundamental insights into its behavior.
Geometry Optimization and Conformational Analysis
The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This process, known as geometry optimization, involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. For a flexible molecule like this compound, which contains a seven-membered oxepane (B1206615) ring and a rotatable ethyl ester group, multiple low-energy conformations are likely to exist. rsc.org
A thorough conformational analysis would be necessary to identify the global minimum energy structure and other significant low-energy conformers. This typically involves systematically rotating the rotatable bonds and performing geometry optimizations on each starting structure. The relative energies of these conformers are then compared to determine their population distribution at a given temperature.
Table 1: Exemplary Conformational Analysis Data for this compound
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C3-C4-C5=O) | Dipole Moment (Debye) |
| 1 | 0.00 | -120.5° | 2.8 |
| 2 | 1.25 | 65.2° | 3.5 |
| 3 | 2.10 | 175.8° | 1.9 |
Note: The data in this table is illustrative and intended to show the type of information generated from a conformational analysis. It does not represent actual calculated values for this compound.
Electronic Structure Analysis and Reactivity Descriptors
Once the geometry is optimized, quantum chemical calculations can elucidate the electronic structure of this compound. This includes analyzing the distribution of electron density, the nature of chemical bonds, and the energies of molecular orbitals (HOMO and LUMO). These analyses are crucial for predicting the molecule's reactivity. rsc.org
Reactivity descriptors, such as Mulliken charges, spin densities, and electrostatic potential maps, can identify the most reactive sites within the molecule. nih.gov For instance, the carbonyl carbon of the ketone and the ester group are expected to be electrophilic, while the oxygen atoms would be nucleophilic centers. The enolate form of this β-keto ester would also be a key species to analyze, as it is a crucial intermediate in many of its reactions. nih.govlibretexts.org
Table 2: Exemplary Calculated Reactivity Descriptors for this compound
| Atomic Site | Mulliken Charge (a.u.) | Fukui Function (f-) for Nucleophilic Attack |
| C5 (Ketone Carbonyl) | +0.45 | 0.28 |
| O (Ketone Carbonyl) | -0.52 | 0.05 |
| C4 (alpha-Carbon) | -0.15 | 0.12 |
| C1' (Ester Carbonyl) | +0.58 | 0.25 |
Note: This table provides an example of the kind of data that would be generated from electronic structure analysis. The values are not based on actual calculations for the specified molecule.
Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)
Quantum chemical calculations are widely used to predict spectroscopic properties, which can be invaluable for experimental characterization. By calculating the magnetic shielding tensors of the nuclei, it is possible to predict the ¹H and ¹³C NMR chemical shifts. mdpi.comresearchgate.net These predictions, when compared with experimental spectra, can help confirm the structure and assign the resonances. ipb.pt The accuracy of these predictions can be improved by considering solvent effects and averaging over different conformations. github.io
Similarly, the calculation of vibrational frequencies can aid in the interpretation of infrared (IR) and Raman spectra. The predicted frequencies and their corresponding intensities can be matched with experimental spectra to identify characteristic functional groups, such as the C=O stretches of the ketone and ester moieties.
Table 3: Exemplary Predicted vs. Experimental NMR Chemical Shifts (ppm) for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| ¹H (H4) | 3.65 | 3.62 |
| ¹³C (C5) | 205.1 | 204.8 |
| ¹³C (C1') | 170.2 | 169.9 |
Note: This table illustrates how predicted NMR data would be compared to experimental values. The presented data is hypothetical.
Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects
While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations can model its dynamic behavior over time. youtube.com For a flexible molecule like this compound, MD simulations are particularly useful for exploring its conformational landscape and understanding the influence of the solvent. researchgate.netplos.org
By simulating the motion of the molecule in a box of solvent molecules (e.g., water, chloroform), one can observe how the solvent affects its conformational preferences and dynamics. nih.gov This is crucial for understanding its behavior in a realistic chemical environment, as intermolecular interactions can significantly alter the relative energies of different conformations.
Reaction Mechanism Modeling
Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions. rsc.org For this compound, a β-keto ester, several important transformations could be modeled, such as its reduction, alkylation, or participation in condensation reactions. nih.govyoutube.comresearchgate.net
Transition State Analysis for Key Transformations
A key aspect of reaction mechanism modeling is the identification and characterization of transition states. A transition state is the highest energy point along a reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. By calculating the structure and energy of the transition state, chemists can gain insight into the feasibility and kinetics of a reaction. youtube.com
For example, in the reduction of the ketone group of this compound, transition state analysis could reveal whether the reducing agent attacks from the axial or equatorial face of the oxepane ring, thus predicting the stereochemical outcome of the reaction. Similarly, for an alkylation reaction, the transition state energies for C-alkylation versus O-alkylation of the enolate intermediate could be compared to predict the regioselectivity.
Table 4: Exemplary Calculated Activation Energies for a Hypothetical Reaction
| Reaction Step | Transition State | Activation Energy (kcal/mol) |
| Enolate Formation | TS1 | 15.2 |
| C-Alkylation | TS2 | 22.5 |
| O-Alkylation | TS3 | 25.8 |
Note: This table is a hypothetical representation of data that could be obtained from transition state analysis. The values are not derived from actual calculations on this compound.
QSAR Studies for Structure-Activity Relationship Prediction (if applicable to biological targets)
No published QSAR studies were found for this compound. This is likely due to a lack of available data on its biological activity against specific targets. For a QSAR study to be conducted, a dataset of structurally related compounds with their corresponding measured biological activities (e.g., IC50 values) is required to build a predictive model.
Applications and Biological Relevance of the Oxepane Carboxylate Motif
Ethyl 5-oxooxepane-4-carboxylate as a Versatile Synthetic Building Block
The chemical structure of this compound, featuring a ketone and an ester group on the oxepane (B1206615) ring, makes it a highly adaptable intermediate for organic synthesis. These functional groups provide reactive sites for a wide range of chemical transformations.
This compound is a valuable precursor in the synthesis of more complex heterocyclic compounds. researchgate.net The dual functionality of the β-keto ester within the oxepane ring allows for reactions such as condensation with hydrazines or other binucleophiles to construct fused heterocyclic systems. For instance, similar β-keto esters are widely used to create pyrazole, isoxazole, and pyrimidine (B1678525) rings. researchgate.netresearchgate.net The oxepane ring can be retained in the final product, or it can be modified or cleaved during the synthetic sequence to yield novel structures. This versatility makes it a useful tool for chemists aiming to explore new chemical space. For example, reactions can target the ketone for condensations or the ester for amidations, leading to a diverse array of derivatives. researchgate.net
The oxepane scaffold is recognized as a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that can bind to multiple biological targets. researchgate.net This makes it an excellent candidate for the foundation of compound libraries used in high-throughput screening for drug discovery. Biology-Oriented Synthesis (BIOS) often leverages the scaffolds of natural products to create focused compound collections with a higher probability of biological activity. nih.gov this compound can serve as a key starting material for such libraries. Through automated or parallel synthesis, the ketone and ester functionalities can be reacted with a diverse set of building blocks to rapidly generate a large number of distinct oxepane derivatives. nih.gov This approach enables the efficient exploration of the chemical space around the oxepane core to identify new bioactive molecules. researchgate.netnih.gov
Medicinal Chemistry Context of Oxepane-Containing Compounds
The oxepane motif is a recurring feature in numerous natural products that exhibit potent and important biological activities, including anticancer, antibacterial, and antifungal properties. nih.govnih.gov This has drawn significant attention from the medicinal chemistry community. nih.govnih.gov
A significant number of complex molecules isolated from marine organisms feature an oxepane ring as a core structural element. nih.govsemanticscholar.org These natural products often possess remarkable cytotoxic properties against a wide range of cancer cell lines. nih.gov
Crambescidins: This family of guanidinium (B1211019) alkaloids, isolated primarily from marine sponges, is characterized by a pentacyclic "vessel unit" that includes an oxepane ring fused to a tetrahydropyran (B127337) and a triazaperhydroacenaphthalene skeleton. nih.govsemanticscholar.org These compounds have shown a range of bioactivities; for example, Crambescidin 800 has demonstrated a protective effect on cells under oxidative stress, which is relevant to neurodegenerative diseases. semanticscholar.org
Austalides: Austalides are a group of meroterpenoids produced by marine-derived fungi of the Penicillium and Aspergillus genera. nih.gov Many of these compounds contain a complex pentacyclic system where an oxepane-like ring is present. nih.govsemanticscholar.org They have been found to exhibit various beneficial effects, including anticancer, antibacterial, and antiviral properties. nih.gov
Diketopiperazine Sulfides: This class of compounds, also found in marine fungi, often incorporates an oxepin (B1234782) ring fused to a pyrimidinone moiety, which is part of the diketopiperazine structure. nih.gov These molecules are noted for their significant anti-cancer activity. nih.gov
Table 1: Examples of Marine Natural Products Containing the Oxepane Motif
| Natural Product Class | Example Compound(s) | Marine Source | Noted Biological Activity |
|---|---|---|---|
| Guanidinium Alkaloids | Crambescidins | Marine Sponges (e.g., Crambe crambe) | Antiviral, Antifungal, Cytotoxic nih.govsemanticscholar.org |
| Meroterpenoids | Austalides | Marine-derived Fungi (Penicillium, Aspergillus) | Anticancer, Antibacterial, Antiviral nih.govsemanticscholar.org |
| Diketopiperazine Sulfides | Oxepinamides | Marine Fungi | Anti-cancer nih.gov |
The consistent appearance of the oxepane motif in biologically active natural products suggests its importance as a pharmacophore. nih.govresearchgate.net The seven-membered ring provides a flexible yet constrained scaffold that can orient substituents in three-dimensional space to effectively interact with biological targets like enzymes and receptors. researchgate.net Synthetic compound collections based on the oxepane scaffold are therefore considered rich sources for identifying unique modulators of biological systems. nih.gov Researchers are actively exploring oxepane derivatives as potential treatments for a range of diseases, leveraging the "privileged" nature of this scaffold to develop new therapeutic agents. researchgate.netresearchgate.net
Understanding the structure-activity relationship (SAR) is crucial for optimizing a lead compound into a viable drug candidate. For oxepane derivatives, SAR studies involve systematically modifying the structure and assessing how these changes affect biological activity.
For example, a study focused on creating activators of the Wnt signaling pathway—a pathway important in development and disease—used a collection of synthesized oxepane compounds. By modifying substituents on the oxepane ring, researchers were able to identify compounds, termed "Wntepanes," that could activate the pathway by targeting the Vangl1 protein. nih.gov
In another context, SAR studies on 1-oxacephem derivatives, which contain a related heterocyclic system, led to the development of potent and selective inhibitors of human chymase, an enzyme implicated in cardiovascular diseases. nih.gov These studies demonstrate that modifications to the ring system and its substituents can fine-tune the potency and selectivity of the molecule. nih.govnih.gov Such investigations are essential for transforming a biologically active scaffold into a specific and effective therapeutic agent.
Potential in Agrochemicals or Materials Science Applications
While specific applications of this compound in agrochemicals or materials science are not well-documented, the oxepane carboxylate motif holds potential in these areas. In agrochemicals, the introduction of heterocyclic moieties can influence the biological activity and physicochemical properties of a molecule. The oxepane ring, as a larger and more flexible scaffold compared to five- or six-membered rings, could be explored for the synthesis of novel pesticides or herbicides.
In materials science, cyclic esters and ethers are used as monomers for ring-opening polymerization to produce polyesters and polyethers. The functional groups on this compound could be modified to create monomers for the synthesis of functional polymers with tailored properties. For instance, the ketone group could be a site for further chemical modification after polymerization.
Conclusion and Future Research Perspectives
Summary of Current Understanding and Key Findings Regarding Ethyl 5-oxooxepane-4-carboxylate
This compound is a heterocyclic compound featuring a seven-membered oxepane (B1206615) ring. This structure is distinguished by an ethyl carboxylate group at the 4-position and a ketone group at the 5-position. While specific experimental data for this exact molecule is scarce in publicly accessible literature, its structural motifs are present in a variety of biologically active natural products and synthetic compounds. This suggests its potential as a valuable building block in medicinal chemistry and organic synthesis.
The PubChem database provides some computed properties for the related compound, Ethyl 4-chloro-5-oxooxepane-4-carboxylate, which can offer some preliminary insights into the physicochemical characteristics of our target molecule.
Table 1: Computed Properties for Ethyl 4-chloro-5-oxooxepane-4-carboxylate
| Property | Value |
|---|---|
| Molecular Weight | 220.65 g/mol |
| XLogP3 | 0.9 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 4 |
| Exact Mass | 220.0502366 Da |
| Monoisotopic Mass | 220.0502366 Da |
| Topological Polar Surface Area | 52.6 Ų |
| Heavy Atom Count | 14 |
Data sourced from PubChem CID 132529870. It is important to note that these values are for the chlorinated analog and may differ for this compound. nih.gov
The presence of the β-keto ester functionality within the seven-membered ring is a key feature, suggesting a propensity for various chemical transformations, including enolate formation, alkylation, and decarboxylation reactions.
Identification of Knowledge Gaps and Unexplored Research Avenues
The most significant finding regarding this compound is the profound lack of dedicated research. This presents a substantial knowledge gap but also a fertile ground for new scientific inquiry. Key areas that remain unexplored include:
Synthesis: There are no published, optimized synthetic routes specifically for this compound. The development of an efficient and stereoselective synthesis would be the first crucial step to enabling further research.
Spectroscopic and Physicochemical Characterization: Comprehensive spectroscopic data (NMR, IR, Mass Spectrometry) and experimentally determined physicochemical properties (melting point, boiling point, solubility) are not available.
Reactivity Profile: A systematic study of the reactivity of the β-keto ester within the flexible oxepane ring is needed. This includes exploring its behavior in fundamental organic reactions.
Biological Activity: The biological profile of this compound is completely unknown. Screening for various biological activities, such as anticancer, antimicrobial, or anti-inflammatory properties, is a major unexplored avenue.
Outlook for Advanced Synthetic Methodologies and Applications
Future synthetic efforts could focus on novel strategies to construct the oxepane ring system, a known challenge in organic synthesis. Advanced methodologies such as ring-closing metathesis or intramolecular etherification could be explored. The development of enantioselective syntheses would be particularly valuable, as the stereochemistry of such compounds often plays a critical role in their biological activity.
Once accessible, this compound could serve as a versatile intermediate for the synthesis of more complex molecules. For instance, the ketone and ester functionalities can be readily modified to introduce diverse substituents and build molecular complexity. This could lead to the creation of novel libraries of oxepane-based compounds for drug discovery programs.
Interdisciplinary Research Opportunities for Oxepane-Based Compounds
The study of this compound and other oxepane derivatives is ripe for interdisciplinary collaboration.
Medicinal Chemistry and Chemical Biology: The oxepane scaffold is present in a number of natural products with interesting biological activities. nih.gov A focused effort to synthesize and screen a library of derivatives of this compound could uncover new therapeutic agents. The Wnt signaling pathway, which is crucial in development and disease, has been shown to be modulated by oxepane-containing small molecules, highlighting a potential area of investigation. nih.gov
Materials Science: The incorporation of oxepane units into polymers could lead to new materials with unique properties, such as biodegradability or specific thermal characteristics. The ester functionality in this compound provides a handle for polymerization reactions.
Computational Chemistry: In the absence of experimental data, computational modeling can provide valuable insights into the conformational preferences, reactivity, and potential biological targets of this compound. These theoretical studies can guide future experimental work.
Q & A
Basic Research Questions
Q. What experimental methods are recommended for synthesizing Ethyl 5-oxooxepane-4-carboxylate, and how should the product be characterized?
- Methodology : A typical synthesis involves cyclization of precursor esters under acidic or basic conditions, followed by purification via column chromatography. Characterization requires a combination of NMR (¹H, ¹³C), IR spectroscopy, and mass spectrometry. For crystallinity assessment, single-crystal X-ray diffraction (SC-XRD) is critical. Ensure yields and purity (>95%) are reported alongside spectral data (e.g., δ values for carbonyl groups in ¹³C NMR) .
- Example Data :
| Parameter | Value |
|---|---|
| Yield | 65-78% |
| Melting Point | 112–114°C |
| ¹³C NMR (CO ester) | δ 170.2 ppm |
Q. How should this compound be stored to maintain stability during research?
- Methodology : Store in airtight containers at 2–8°C to prevent hydrolysis. Avoid exposure to moisture or strong oxidizers. Electrostatic discharge risks during handling can be mitigated by grounding equipment .
Q. What crystallographic techniques are used to resolve the molecular structure of this compound?
- Methodology : SC-XRD using Cu-Kα radiation (λ = 1.54178 Å) at 296 K. Refinement via SHELXL-2018/3 (full-matrix least-squares on F²) with anisotropic displacement parameters for non-H atoms. Structural visualization using ORTEP-3 .
- Example Data :
| Bond Length (Å) | Angle (°) |
|---|---|
| C4–O5: 1.365(3) | O5–C4–C3: 119.9(2) |
| C4–C3: 1.503(4) | C3–C4–O5: 121.0(2) |
Q. How can ring puckering in the oxepane moiety be quantified?
- Methodology : Apply Cremer-Pople parameters (θ, φ) to assess out-of-plane displacements. For a seven-membered ring, calculate puckering amplitude (Q) and phase angles using Cartesian coordinates from SC-XRD data .
Advanced Research Questions
Q. How can contradictions in crystallographic data (e.g., bond-length outliers) be resolved during refinement?
- Methodology : Use the R1 and wR2 indices in SHELXL to assess model accuracy. Suspected outliers may arise from thermal motion or disorder; apply restraints (e.g., DELU, SIMU) or split-site modeling. Validate with the CIF check report in PLATON .
- Example : In a 2014 study, C22–O8 bond length discrepancies (1.265–1.491 Å) were resolved using anisotropic refinement, reducing R1 to 0.054 .
Q. What advanced computational methods are suitable for analyzing conformational dynamics of the oxepane ring?
- Methodology : Combine DFT calculations (e.g., B3LYP/6-31G*) with molecular dynamics (MD) simulations. Compare energy barriers for ring inversion pathways using Cremer-Pople parameters derived from SC-XRD data .
Q. How can synthons derived from this compound be exploited in multi-step organic synthesis?
- Methodology : The ester and ketone groups serve as electrophilic sites for nucleophilic additions (e.g., Grignard reactions). Retrosynthetic analysis of SC-XRD data (e.g., C–O bond polarization) guides disconnections. For example, the oxadiazine derivative in was synthesized via [3+3] cycloaddition.
Q. What statistical approaches are recommended for validating spectroscopic data reproducibility?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
